Sub-Nanomolar Affinity and Potency vs. Broad-Spectrum GAK Inhibitors
GAK inhibitor 49 demonstrates a Ki of 0.54 nM against GAK and a cellular IC50 of 56 nM [1]. In contrast, earlier isothiazolo[4,3-b]pyridine-based GAK inhibitors, such as those reported in scaffold-hopping studies, exhibit GAK Kd values in the low micromolar range [2]. This represents an approximately 1000-fold improvement in biochemical affinity, establishing GAK inhibitor 49 as a significantly more potent tool for cellular target engagement studies.
| Evidence Dimension | GAK binding affinity (Ki) and cellular potency (IC50) |
|---|---|
| Target Compound Data | Ki = 0.54 nM; Cell IC50 = 56 nM |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridine-based GAK inhibitors (e.g., from scaffold-hopping study) |
| Quantified Difference | ~1000-fold lower Ki compared to low µM Kd values |
| Conditions | Biochemical kinase assay (Ki) and NanoBRET cellular target engagement assay (IC50) |
Why This Matters
Higher biochemical affinity ensures robust target engagement at lower concentrations, minimizing off-target effects due to high compound concentrations in cellular assays.
- [1] Asquith CRM, Laitinen T, Bennett JM, Godoi PH, East MP, Tizzard GJ, Graves LM, Johnson GL, Dornsife RE, Wells CI, Elkins JM, Willson TM, Zuercher WJ. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem. 2018 Jan 8;13(1):48-66. View Source
- [2] Wouters R, Tian J, Herdewijn P, De Jonghe S. A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ChemMedChem. 2019 Jan 22;14(2):237-254. View Source
